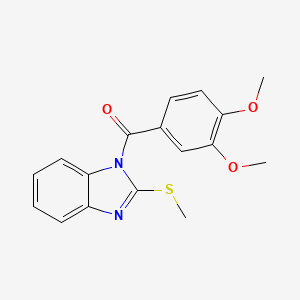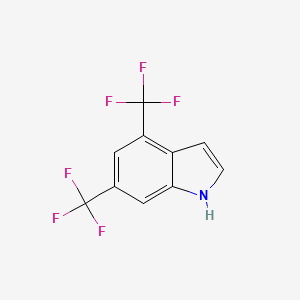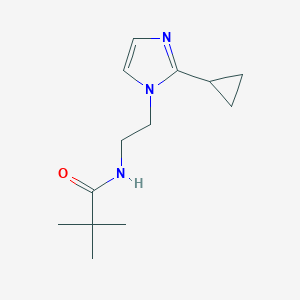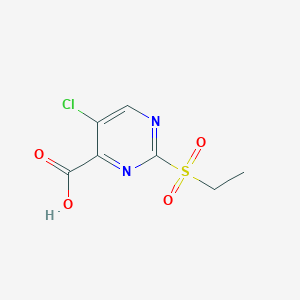
Tert-butyl 2-thiophen-2-yl-1,3-thiazolidine-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 2-thiophen-2-yl-1,3-thiazolidine-4-carboxylate is a compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of thiazolidine-4-carboxylates, which are known to exhibit a wide range of biological activities. This compound has been found to possess anti-inflammatory, antioxidant, and antimicrobial properties, making it a promising candidate for the development of new drugs.
作用機序
The mechanism of action of tert-butyl 2-thiophen-2-yl-1,3-thiazolidine-4-carboxylate is not fully understood. However, it is believed to exert its biological effects by modulating various signaling pathways involved in inflammation, oxidative stress, and microbial growth. It has been shown to inhibit the activity of nuclear factor-kappa B, a transcription factor that regulates the expression of pro-inflammatory genes. It also activates the nuclear factor erythroid 2-related factor 2 pathway, which is involved in the regulation of antioxidant genes.
Biochemical and physiological effects:
This compound has been shown to exert various biochemical and physiological effects. It has been found to reduce the production of reactive oxygen species and lipid peroxidation, which are associated with oxidative stress. It also inhibits the growth of various bacterial and fungal strains, indicating its potential as an antimicrobial agent. Moreover, it has been shown to reduce inflammation and pain in animal models of arthritis and colitis.
実験室実験の利点と制限
One of the main advantages of using tert-butyl 2-thiophen-2-yl-1,3-thiazolidine-4-carboxylate in lab experiments is its wide range of biological activities. It can be used to study the mechanisms of inflammation, oxidative stress, and microbial growth, which are involved in various diseases. Moreover, it has low toxicity and is relatively easy to synthesize, making it a cost-effective compound for research purposes. However, one of the limitations is its poor solubility in water, which can affect its bioavailability and limit its use in certain experimental setups.
将来の方向性
There are several future directions for the research on tert-butyl 2-thiophen-2-yl-1,3-thiazolidine-4-carboxylate. One potential area is the development of new drugs based on this compound for the treatment of various diseases such as arthritis, colitis, and infections. Another area is the investigation of its potential as a dietary supplement for the prevention of oxidative stress-related diseases. Moreover, the elucidation of its mechanism of action and the identification of its molecular targets can provide insights into the development of new therapeutic agents.
合成法
The synthesis of tert-butyl 2-thiophen-2-yl-1,3-thiazolidine-4-carboxylate can be achieved through a multistep process involving the reaction of various starting materials. The most commonly used method involves the reaction of 2-thiophenecarboxylic acid with tert-butylamine and carbon disulfide, followed by cyclization with formaldehyde and hydrogen chloride.
科学的研究の応用
Tert-butyl 2-thiophen-2-yl-1,3-thiazolidine-4-carboxylate has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. It also possesses antioxidant activity by scavenging free radicals and reducing oxidative stress. In addition, it has been shown to have antimicrobial activity against various bacterial and fungal strains.
特性
IUPAC Name |
tert-butyl 2-thiophen-2-yl-1,3-thiazolidine-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2S2/c1-12(2,3)15-11(14)8-7-17-10(13-8)9-5-4-6-16-9/h4-6,8,10,13H,7H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFLNXEIIHQPARQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CSC(N1)C2=CC=CS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Cyclopropyl-6-[[1-(1-methylimidazol-2-yl)sulfonylpiperidin-4-yl]methoxy]pyridazine](/img/structure/B2404809.png)

![4-cyclohexyl-1-(3-methoxyphenyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2404812.png)

![3-amino-4-(thiophen-2-yl)-N-(m-tolyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B2404815.png)
![2-(3,4-difluorobenzyl)-4-(5-methyl-1,2,4-oxadiazol-3-yl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione](/img/structure/B2404817.png)

![(E)-8-(styrylsulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane](/img/structure/B2404821.png)

![N-(4-ethoxyphenyl)-4-fluoro-3-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylbenzamide](/img/structure/B2404823.png)
![2-((4-((5-chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole oxalate](/img/structure/B2404827.png)
